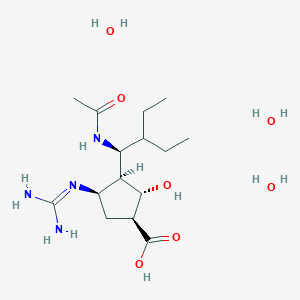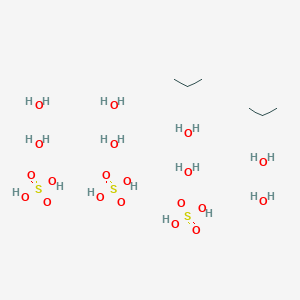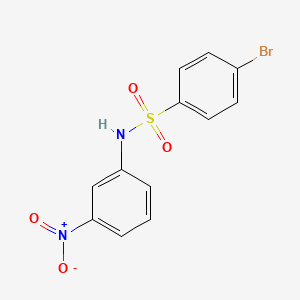![molecular formula C19H15ClN6O3S2 B12442724 2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the sulfanyl group. The final steps involve the coupling of the chloropyridazine moiety and the acetylation of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloropyridazine moiety can introduce various functional groups.
Scientific Research Applications
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE: Shares the benzodiazole and sulfanyl groups but lacks the chloropyridazine moiety.
2-(1H-BENZIMIDAZOL-1-YL)-METHYLBENZOIC ACID: Contains a benzimidazole ring and a benzoic acid group, but differs in the overall structure and functional groups.
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{4-[(6-CHLOROPYRIDAZIN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C19H15ClN6O3S2 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C19H15ClN6O3S2/c20-16-9-10-17(25-24-16)26-31(28,29)13-7-5-12(6-8-13)21-18(27)11-30-19-22-14-3-1-2-4-15(14)23-19/h1-10H,11H2,(H,21,27)(H,22,23)(H,25,26) |
InChI Key |
HDIPWEWAVZNEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)


![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)



![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)

